molecular formula C18H24F3NO B4549646 4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

Cat. No.: B4549646
M. Wt: 327.4 g/mol
InChI Key: PZURQRCJLRYBEV-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules.

Scientific Research Applications

4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Preparation Methods

The synthesis of 4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target, leading to the desired pharmacological effects .

Comparison with Similar Compounds

4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO/c1-2-3-6-13-9-11-14(12-10-13)17(23)22-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZURQRCJLRYBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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